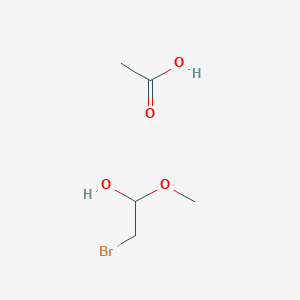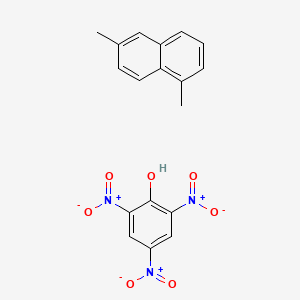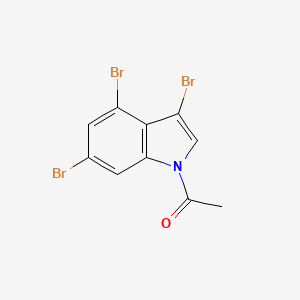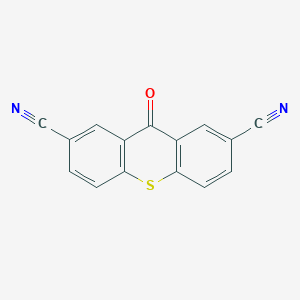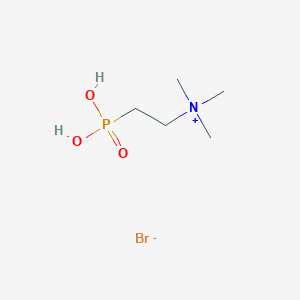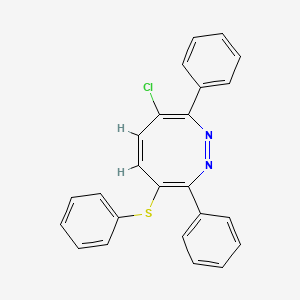
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine is a complex organic compound characterized by its unique structural features, including multiple double bonds and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3E,5Z,7E)-3,8-diphenyl-7-phenylsulfanyldiazocine
- (3E,5Z,7E)-4-chloro-3,8-diphenyl-7-methylsulfanyldiazocine
Uniqueness
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine is unique due to the presence of the chlorine atom and the specific arrangement of double bonds
Eigenschaften
Molekularformel |
C24H17ClN2S |
|---|---|
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine |
InChI |
InChI=1S/C24H17ClN2S/c25-21-16-17-22(28-20-14-8-3-9-15-20)24(19-12-6-2-7-13-19)27-26-23(21)18-10-4-1-5-11-18/h1-17H/b17-16-,21-16?,22-17?,23-21+,24-22+,26-23?,27-24?,27-26? |
InChI-Schlüssel |
TXUPOYZVPOGWAC-SOSADXRFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C/2=C(/C=C\C(=C(/N=N2)\C3=CC=CC=C3)\Cl)\SC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C(N=N2)C3=CC=CC=C3)Cl)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




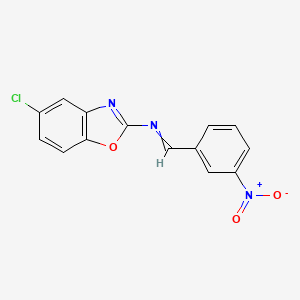
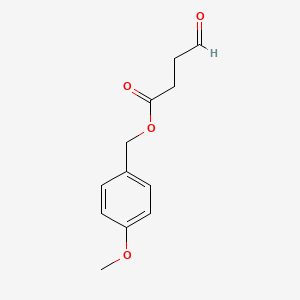
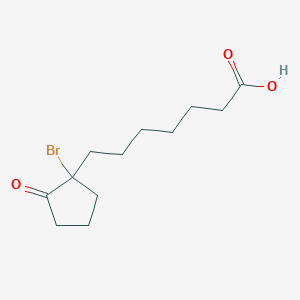
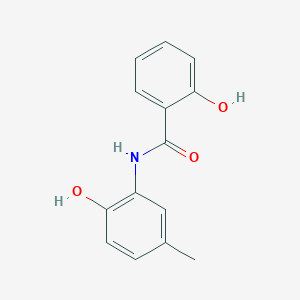


![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)
